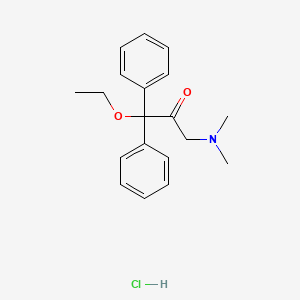
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-ethoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanona, 3-(dimetilamino)-1,1-difenil-1-etoxi-, clorhidrato es un compuesto químico con una estructura compleja. Es conocido por sus propiedades únicas y aplicaciones en diversos campos, incluyendo la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de un grupo dimetilamino, grupos difenilo y un grupo etoxi, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Propanona, 3-(dimetilamino)-1,1-difenil-1-etoxi-, clorhidrato implica varios pasos. Un método común incluye la reacción de 2-propanona con dimetilamina y difenilmetanol en condiciones controladas. La reacción normalmente requiere un catalizador y condiciones específicas de temperatura y presión para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala utilizando equipos automatizados para garantizar la coherencia y la eficiencia. El proceso puede incluir pasos de purificación como la recristalización o la cromatografía para obtener un producto de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Propanona, 3-(dimetilamino)-1,1-difenil-1-etoxi-, clorhidrato sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más grupos son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en condiciones específicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-Propanona, 3-(dimetilamino)-1,1-difenil-1-etoxi-, clorhidrato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Estudiado por sus posibles efectos en los sistemas biológicos y sus interacciones con diversas biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Propanona, 3-(dimetilamino)-1,1-difenil-1-etoxi-, clorhidrato implica su interacción con objetivos moleculares y vías específicas. El grupo dimetilamino y los grupos difenilo juegan un papel crucial en su reactividad e interacciones con otras moléculas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Propanona, 1-(dimetilamino)-2-propanona
- Dimetilaminoisopropanol
- N,N-Dimetilaminoacetona
Unicidad
2-Propanona, 3-(dimetilamino)-1,1-difenil-1-etoxi-, clorhidrato es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite aplicaciones y reactividad versátiles en comparación con compuestos similares.
Propiedades
Número CAS |
85603-31-2 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-ethoxy-1,1-diphenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-4-22-19(18(21)15-20(2)3,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14H,4,15H2,1-3H3;1H |
Clave InChI |
KHKUSEOKIWKXQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















